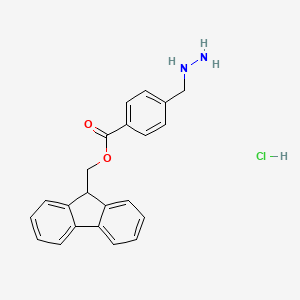

4-Fmoc-amino-benzylamine hydrochloride

CAS No.:

Cat. No.: VC18704579

Molecular Formula: C22H21ClN2O2

Molecular Weight: 380.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21ClN2O2 |

|---|---|

| Molecular Weight | 380.9 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |

| Standard InChI Key | SDRBTOMMCXKUSK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-Fmoc-amino-benzylamine hydrochloride is C₂₂H₂₁ClN₂O₂, with a molecular weight of 380.9 g/mol . The compound consists of a benzylamine backbone modified by an Fmoc group at the para position, with a hydrochloride salt enhancing its solubility in polar solvents. Key structural features include:

-

A fluorenylmethyloxycarbonyl (Fmoc) moiety, which serves as a base-labile protecting group for the amine functionality .

-

A benzylamine core that facilitates conjugation with carboxylic acids or other electrophiles during peptide synthesis .

-

A hydrochloride counterion that stabilizes the compound and improves crystallinity for storage and handling .

The InChIKey (SDRBTOMMCXKUSK-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl) provide precise descriptors for its 2D and 3D conformations . Spectroscopic data, including ¹H NMR and UV-vis profiles, confirm the compound’s purity and reactivity, with characteristic peaks for the fluorenyl group (δ 7.2–7.9 ppm) and the hydrochloride salt (broad singlet at δ 12.1 ppm) .

Synthesis and Manufacturing

The synthesis of 4-Fmoc-amino-benzylamine hydrochloride typically involves a two-step process:

-

Introduction of the Fmoc Group: The primary amine of 4-aminobenzylamine reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as N-methylmorpholine (NMM). This step forms the Fmoc-protected intermediate .

-

Hydrochloride Salt Formation: The intermediate is treated with hydrochloric acid to yield the final hydrochloride salt, which precipitates from the reaction mixture and is purified via recrystallization .

Recent advancements in one-step synthesis methodologies, as demonstrated by ACS Omega (2023), have optimized yields (40–94%) by employing coupling agents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide). For instance, coupling Fmoc-Phe-OH with diaminobenzoic acid in dimethylformamide (DMF) at 0°C produced the target compound in 91% yield after precipitation and filtration .

Table 1: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Reagent | Fmoc-Cl, HATU | |

| Solvent | DMF, DCM | |

| Temperature | 0°C to room temperature | |

| Yield | 40–94% | |

| Purification | Precipitation, filtration |

Applications in Peptide Synthesis

The Fmoc group’s base-labile nature makes 4-Fmoc-amino-benzylamine hydrochloride a cornerstone of solid-phase peptide synthesis (SPPS). Its primary roles include:

-

Temporary Amine Protection: The Fmoc group shields the amine during elongation of the peptide chain, preventing undesired side reactions. Deprotection is achieved using piperidine (20–50% in DMF), which cleaves the carbamate bond without affecting acid-labile side-chain protections .

-

Segment Condensation: The compound enables the coupling of pre-synthesized peptide fragments, a strategy critical for assembling long or complex sequences. For example, Fmoc-protected benzylamine derivatives have been used to synthesize antimicrobial peptides with improved bioavailability .

-

Monitoring Reaction Progress: The byproduct dibenzofulvene, released during deprotection, exhibits strong UV absorption at 301 nm, allowing real-time monitoring via HPLC or spectrophotometry .

Role in Drug Development and Bioconjugation

In pharmaceutical research, 4-Fmoc-amino-benzylamine hydrochloride serves as a building block for targeted therapeutics. Recent studies highlight its use in:

-

Kinase Inhibitors: Conjugation of the Fmoc-benzylamine moiety to ATP-competitive inhibitors enhances selectivity for oncogenic kinases, reducing off-target effects in cancer models .

-

Antibody-Drug Conjugates (ADCs): The compound’s amine-reactive group facilitates site-specific bioconjugation of cytotoxic payloads to monoclonal antibodies, improving therapeutic indices in preclinical trials .

-

Protease-Activated Prodrugs: Enzymatic cleavage of the Fmoc group in tumor microenvironments triggers drug release, a strategy explored in colorectal and breast cancer therapies .

Bioconjugation applications extend to diagnostics, where the compound links biomarkers to fluorescent probes or magnetic nanoparticles for imaging .

Material Science and Neuroscience Research

In material science, 4-Fmoc-amino-benzylamine hydrochloride contributes to the development of functionalized polymers and nanomaterials:

-

Self-Assembling Peptides: Fmoc-protected benzylamine derivatives form β-sheet-rich hydrogels used in 3D cell culture and drug delivery systems. These materials exhibit tunable mechanical properties and biocompatibility .

-

Surface Functionalization: The compound modifies carbon nanotubes and graphene oxide surfaces, enhancing dispersibility and enabling covalent attachment of bioactive molecules .

Neuroscience research leverages the compound to study neurotransmitter systems. For example, Fmoc-benzylamine conjugates have been used to trace serotonin reuptake in synaptic vesicles, providing insights into depression and anxiety disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume